Pyridine-3,5-diamine dihydrobromide CAS number and physicochemical properties
Pyridine-3,5-diamine dihydrobromide CAS number and physicochemical properties
An In-depth Technical Guide to Pyridine-3,5-diamine Dihydrobromide
Introduction
Pyridine-3,5-diamine dihydrobromide is a specialized organic salt that serves as a critical building block in modern chemical synthesis. As a derivative of pyridine, a heterocyclic aromatic compound, it belongs to a class of molecules that are foundational to numerous areas of drug discovery and material science.[1][2][3] The strategic placement of two amino groups on the pyridine ring at the 3 and 5 positions creates a unique electronic and structural profile, making it a highly valuable synthon for medicinal chemists. The amino groups act as versatile handles for further chemical modification and as key hydrogen bond donors for interacting with biological targets.[1] This guide provides a comprehensive overview of Pyridine-3,5-diamine dihydrobromide, detailing its chemical properties, synthesis, applications, and safe handling protocols for researchers, scientists, and professionals in drug development.
Section 1: Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physicochemical properties are paramount for its effective use in research and development. Pyridine-3,5-diamine dihydrobromide is the salt form of the free base, Pyridine-3,5-diamine, which enhances its stability and handling characteristics.
Chemical Identifiers
| Identifier | Value | Source(s) |
| Chemical Name | Pyridine-3,5-diamine dihydrobromide | [4] |
| CAS Number | 267418-89-3 | [4] |
| EC Number | 851-256-2 | [4] |
| Synonyms | 3,5-Diaminopyridine dihydrobromide |
Physicochemical Data
The properties listed below are crucial for designing reaction conditions, purification strategies, and formulation studies.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉Br₂N₃ | |
| Molecular Weight | 270.96 g/mol | Calculated |
| Appearance | Solid (form may vary) | Inferred |
| Solubility | Soluble in water and polar organic solvents | [5] |
| Storage Temperature | 2-8°C, sealed in dry, protect from light | [6][7] |
Properties of the corresponding free base (Pyridine-3,5-diamine, CAS: 4318-78-9) for reference:
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇N₃ | [5][7][8] |
| Molecular Weight | 109.13 g/mol | [5][7][9] |
| Topological Polar Surface Area (TPSA) | 64.9 Ų | [6] |
| XLogP3 | -0.5 | [9] |
Chemical Structure
Caption: Chemical structure of Pyridine-3,5-diamine dihydrobromide.
Section 2: Synthesis and Reactivity Insights
Plausible Synthetic Pathway
The synthesis of Pyridine-3,5-diamine dihydrobromide logically begins with a more readily available pyridine precursor. A common and effective strategy involves the electrophilic substitution of pyridine, followed by nucleophilic substitution to introduce the amine functionalities.
A representative synthetic workflow is outlined below. The process starts with the bromination of pyridine. Due to the electron-deficient nature of the pyridine ring, this step requires harsh conditions. The resulting 3,5-dibromopyridine is a key intermediate. Subsequent amination, often facilitated by metal catalysis (e.g., Buchwald-Hartwig amination) or through microwave-assisted nucleophilic aromatic substitution (SNA_r_), can introduce the amino groups.[10] The final step involves treating the diamine free base with hydrobromic acid to yield the stable dihydrobromide salt.
Caption: Plausible synthetic workflow for Pyridine-3,5-diamine dihydrobromide.
Core Reactivity
The chemical behavior of the pyridine-3,5-diamine core is dominated by the two electron-donating amino groups. These groups activate the pyridine ring towards certain reactions and provide sites for further derivatization.
-
Nucleophilicity: The primary amino groups are nucleophilic and can readily participate in reactions such as acylation, alkylation, and condensation to form a wide array of derivatives.
-
Basicity: The nitrogen atoms (both in the ring and the amino groups) are basic and will be protonated in acidic media, which is the basis for the formation of the stable dihydrobromide salt.
-
Scaffold for Elaboration: The bromine atoms in the precursor, 3,5-dibromopyridine, are excellent leaving groups for nucleophilic substitution and are ideal handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse substituents.[1]
Section 3: Applications in Research and Drug Development
The pyridine scaffold is one of the most prolific heterocycles in approved pharmaceuticals.[2][3] Its ability to act as a bioisosteric replacement for a phenyl ring, its capacity for hydrogen bonding, and its favorable physicochemical properties make it a privileged structure in medicinal chemistry.
Rationale for Use in Drug Design
Pyridine-3,5-diamine dihydrobromide provides a scaffold that is pre-functionalized for rapid library synthesis and structure-activity relationship (SAR) studies. The diamino substitution pattern is particularly relevant for creating molecules that can form multiple hydrogen bonds with protein targets, such as kinases or proteases, thereby enhancing binding affinity and selectivity.[1] Recent studies have highlighted the potential of 3,5-disubstituted pyridine derivatives as potent agents against drug-resistant Mycobacterium tuberculosis.[11]
Caption: Representative workflow for microwave-assisted amination.
Causality and Rationale:
-
Excess Amine: Using a large excess of the amine nucleophile drives the reaction equilibrium towards the mono-substituted product and minimizes the formation of bis-aminated byproducts. [10]The electron-donating character of the first amino group deactivates the ring towards a second substitution. [10]* Microwave Heating: Microwave irradiation dramatically accelerates the reaction rate compared to conventional heating, allowing for significantly shorter reaction times and often cleaner product profiles. [10]* High-Boiling Solvent (NMP): A high-boiling polar aprotic solvent like NMP is used to achieve the high temperatures required for the SNA_r_ reaction while effectively solvating the reactants.
Conclusion
Pyridine-3,5-diamine dihydrobromide is more than a mere chemical entry in a catalog; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, versatile reactivity, and foundation in the privileged pyridine class make it a strategic starting point for developing novel therapeutics. By understanding its physicochemical properties, synthetic routes, and safety requirements, researchers can effectively leverage this compound to construct complex molecular architectures and accelerate the discovery of next-generation drugs.
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